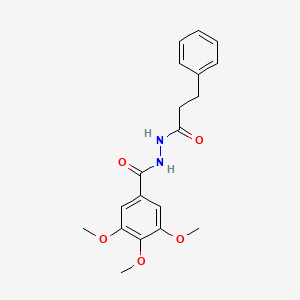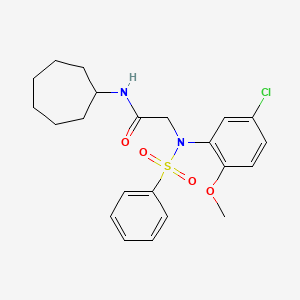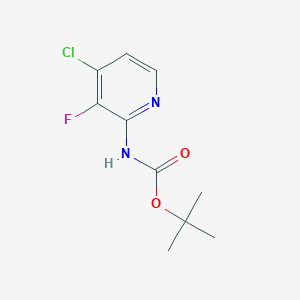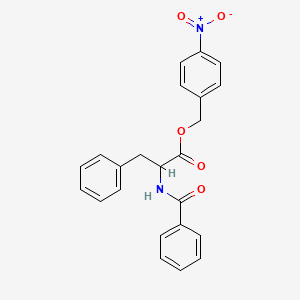![molecular formula C17H21NO2S2 B12460285 4-methyl-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B12460285.png)
4-methyl-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide is an organic compound with the molecular formula C17H21NO2S2 It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 4-methyl-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-[(2-methylbenzyl)sulfanyl]ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
4-methyl-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like hydrogen gas, and bases like triethylamine. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-methyl-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition, as sulfonamides are known to inhibit certain enzymes by mimicking the structure of natural substrates.
Medicine: Sulfonamide derivatives have been investigated for their potential as antibacterial agents. This compound may have similar applications, although specific studies would be required to confirm its efficacy.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-methyl-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparaison Avec Des Composés Similaires
4-methyl-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide can be compared with other sulfonamide derivatives, such as:
4-methyl-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide: This compound has a similar structure but with a different substitution pattern on the benzyl group.
N-ethyl-4-methylbenzenesulfonamide: This compound lacks the sulfanyl group, making it less versatile in terms of chemical reactivity.
4-methyl-N-{2-[2-(2-{[(4-methylphenyl)sulfonyl]amino}ethoxy)ethoxy]ethyl}benzenesulfonamide: This compound has additional ethoxy groups, which can affect its solubility and reactivity.
Propriétés
Formule moléculaire |
C17H21NO2S2 |
|---|---|
Poids moléculaire |
335.5 g/mol |
Nom IUPAC |
4-methyl-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C17H21NO2S2/c1-14-7-9-17(10-8-14)22(19,20)18-11-12-21-13-16-6-4-3-5-15(16)2/h3-10,18H,11-13H2,1-2H3 |
Clé InChI |
BGNSDYVQNJKCJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-5-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12460205.png)

![2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12460218.png)

![4-chloro-N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B12460231.png)

![2-(4-Fluorophenyl)-2-oxoethyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate](/img/structure/B12460243.png)
![6-[(2-fluorobenzyl)sulfanyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B12460245.png)


![N'~1~,N'~4~-bis{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}benzene-1,4-dicarbohydrazide](/img/structure/B12460270.png)
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12460271.png)
![2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12460280.png)
